molecular formula C14H14N4O2 B2507337 6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 330834-09-8

6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B2507337
CAS RN: 330834-09-8
M. Wt: 270.292
InChI Key: MTHBXTRAXHPTSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for synthesizing pyrano[2,3-c]pyrazole derivatives. A common approach involves a four-component cyclocondensation reaction using aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. This synthesis can be performed in deep eutectic solvent (DES), which offers a greener alternative to traditional solvents and avoids the use of toxic catalysts . Another method utilizes silica-supported tetramethylguanidine under solvent-free conditions, which is efficient and environmentally benign due to easy workup and catalyst recovery . Catalyst-free syntheses in aqueous media have also been reported, providing mild conditions and high yields . Additionally, glycerol has been used as a green and reusable reaction medium for the synthesis of these compounds under catalyst-free conditions . A four-component condensation in ethanol with triethylamine as a catalyst has been developed, with a one-pot two-step modification proposed for the synthesis of spiro derivatives . Titanium dioxide nano-sized particles have been used as a catalyst in a solvent-free procedure, offering short reaction times and high yields .

Molecular Structure Analysis

Spectroscopic and structural investigations of pyrano[2,3-c]pyrazole derivatives have been conducted using various techniques such as FT-IR, NMR, and computational methods like density functional theory (DFT). These studies provide insights into the vibrational frequencies, optimized structure, and NMR spectra, which are in good agreement with experimental data . Such analyses are crucial for confirming the molecular structure and understanding the electronic properties of these compounds.

Chemical Reactions Analysis

The chemical reactivity of pyrano[2,3-c]pyrazole derivatives is largely influenced by their functional groups and the presence of the pyran and pyrazole rings. While the papers provided do not detail specific reactions beyond the synthesis of these compounds, the literature suggests that these derivatives can undergo various chemical transformations, which can be utilized to further modify the structure and enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrano[2,3-c]pyrazole derivatives are determined by their molecular structure. These compounds typically exhibit good solubility in common organic solvents and may show different degrees of crystallinity. The presence of the amino and nitrile groups contributes to their chemical reactivity and potential for further functionalization. The papers provided do not offer extensive data on the physical properties of these compounds, but such information can be inferred from their structural characteristics .

Scientific Research Applications

Antiviral Applications

  • Synthesized derivatives of this compound have been tested for antiviral activity against Herpes Simplex Virus type-1 (HSV-1) (Shamroukh et al., 2007).

Corrosion Inhibition

  • Pyranopyrazole derivatives, including variations of this compound, have shown effectiveness as inhibitors for mild steel corrosion in HCl solutions. These compounds exhibit high corrosion inhibition efficiency (Yadav et al., 2016).

Catalyst-Free Synthesis

  • A green method for the synthesis of related compounds has been reported, utilizing a four-component reaction in aqueous mediums, highlighting an environmentally friendly approach (Bihani et al., 2013).

Anticancer Potential

  • Several derivatives synthesized via a solvent-free method using ionic liquid as a catalyst have been identified as potential anticancer agents (Nikalje et al., 2016).

Spectroscopic and Structural Investigations

  • Studies involving spectral and structural properties of similar compounds have been conducted to understand their pharmaceutical relevance in drug discovery (Kumar et al., 2020).

Synthesis for Antimicrobial Activity

  • These compounds have also been used to synthesize new azole and azine derivatives, showing promising results in antimicrobial activity (Fadda et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about any bioactive properties of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and any bioactive properties it might have. Handling guidelines would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and any potential bioactive properties. It could also involve developing new synthetic routes or finding new applications for the compound .

properties

IUPAC Name

6-amino-4-(furan-3-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-2-3-10-12-11(8-4-5-19-7-8)9(6-15)13(16)20-14(12)18-17-10/h4-5,7,11H,2-3,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHBXTRAXHPTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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